(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-5-3-9-20-16(14)23-12-7-10-21(11-8-12)17(22)13-4-1-2-6-15(13)19/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMLBHZLLZYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates. One common method involves the reaction of 3-chloropyridine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11)
Structure: This analog replaces the 3-chloropyridinyloxy group with a pyrimidin-2-yl substituent on the piperidine ring and substitutes the 2-fluorophenyl group with a 4-chlorophenyl methanone. Properties:
Comparison :
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
Structure : This simpler analog replaces the piperidine-pyridine system with a tetrahydrofuran (THF) ring.
Properties :
Comparison :
- The absence of a nitrogen atom in the THF ring reduces basicity and may limit interactions with acidic residues in enzyme binding pockets.
- The smaller ring size (THF vs.
(4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (Compound 16G)
Structure: This pyridine derivative features multiple aromatic substituents, including methoxy and trifluoromethyl groups, and an ethynyl linker. Synthesis: Prepared via Sonogashira coupling using PdCl₂(PPh₃)₂ and CuI catalysts . Comparison:
- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 2-fluorophenyl group in the target compound.
- The ethynyl spacer in Compound 16G introduces rigidity, which may restrict binding to flexible protein domains compared to the more adaptable piperidine-oxy linker in the target compound .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Rf | Notable Substituents |
|---|---|---|---|---|
| (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone | Not reported | Not reported | – | 3-Chloropyridinyloxy, 2-fluorophenyl methanone |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11) | 302.1042 | 90–92 | 0.18 | Pyrimidin-2-yl, 4-chlorophenyl methanone |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | 211.0524 | Not reported | 0.31 | Tetrahydrofuran, 4-chlorophenyl methanone |
| Compound 16G | 526.2013 | Not reported | – | Trifluoromethyl, methoxyphenyl, ethynyl |
Discussion of Structural and Functional Implications
- Ring Systems : Piperidine offers greater conformational flexibility than THF or rigid pyridine scaffolds, enabling better adaptation to diverse binding sites .
- Synthetic Complexity : The target compound’s synthesis likely follows multi-step protocols involving nucleophilic substitution and coupling reactions, similar to methods described for Compound 16G .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone, and how are reaction conditions optimized?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzoylpiperidine derivatives are often prepared by reacting activated piperidine intermediates (e.g., 4-hydroxypiperidine derivatives) with halogenated aryl ketones under basic conditions. Optimization includes:
- Solvent selection : Dichloromethane (DCM) or ethyl acetate (EtOAc) is commonly used for polar intermediates .
- Catalysis : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, achieving yields of 70–95% under mild conditions .
- Temperature : Room temperature (rt) is sufficient for most coupling steps, but reflux may enhance reactivity for sterically hindered substrates .
Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer: Key techniques include:
- NMR spectroscopy :
- 1H-NMR : Peaks at δ 7.2–8.5 ppm indicate aromatic protons from the 3-chloropyridinyl and 2-fluorophenyl groups. Piperidine protons appear as multiplet signals between δ 1.5–4.0 ppm .
- 13C-NMR : Carbonyl (C=O) signals near 165–175 ppm confirm the methanone structure .
- HPLC : Retention times (~13–15 minutes) and peak area purity (>95% at 254 nm) validate chromatographic homogeneity .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) may indicate residual solvents or incomplete purification .
Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?
Answer: Critical precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as the compound may exhibit respiratory toxicity (H335 hazard code) .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in elemental analysis data for this compound?
Answer: Discrepancies in C/H/N values (e.g., ±0.5% deviation) often arise from:
- Incomplete drying : Residual solvents (e.g., EtOAc or DCM) alter observed percentages. Solutions include extended vacuum drying or azeotropic distillation .
- Side reactions : Byproducts from incomplete substitution (e.g., unreacted 3-chloropyridinyl precursors) may skew results. Confirm purity via LC-MS or TLC before analysis .
- Calibration errors : Regular calibration of elemental analyzers using certified standards (e.g., acetanilide) ensures accuracy .
Q. Q5. What strategies are effective for optimizing the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability studies : Perform accelerated degradation tests in buffers (pH 1–12) at 40°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the piperidinyl-oxy bond) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. Storage below the compound’s melting point (e.g., <100°C) prevents thermal degradation .
- Lyophilization : For long-term storage, lyophilize the compound to remove moisture, which can catalyze hydrolysis .
Q. Q6. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Answer:
- Analog synthesis : Modify the 2-fluorophenyl or 3-chloropyridinyl moieties to assess impact on bioactivity. For example, replace fluorine with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
- In vitro assays : Test against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or radiometric assays. Compare IC50 values with parent compounds .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with binding pockets, guiding rational design of derivatives .
Q. Q7. What methodologies are recommended for analyzing enantiomeric purity, given the compound’s stereochemical complexity?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention time splits indicate enantiomeric excess (ee) .
- Circular dichroism (CD) : Compare CD spectra with known enantiomers to confirm absolute configuration .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly for piperidine ring conformers .
Methodological Guidance
Q. Q8. How should researchers address low yields in the final coupling step of the synthesis?
Answer:
- Activation of carboxylic acids : Pre-activate 2-fluorobenzoic acid derivatives with HOBt (hydroxybenzotriazole) or EDCI to improve coupling efficiency .
- Solvent optimization : Switch from DCM to DMF for better solubility of polar intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate nucleophilic substitution at the piperidine oxygen .
Q. Q9. What advanced techniques validate the compound’s interaction with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
Q. Q10. How can researchers mitigate risks of off-target effects in preclinical studies?
Answer:
- Selectivity profiling : Screen against panels of related enzymes (e.g., cytochrome P450 isoforms) to identify cross-reactivity .
- Metabolite identification : Use LC-HRMS to detect and characterize major metabolites, which may exhibit unintended activity .
- In silico toxicity prediction : Tools like Derek Nexus or Toxtree assess potential hepatotoxicity or genotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
